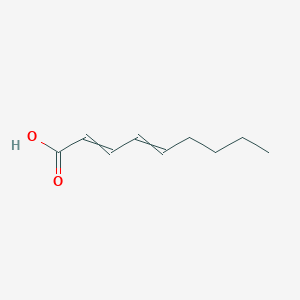

Nona-2,4-dienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

51109-34-3 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

nona-2,4-dienoic acid |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |

InChI Key |

YAWXLPDXHPHGPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC=CC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Nona 2,4 Dienoic Acid and Analogues in Biological Systems

Biogenesis of Nona-2,4-dienoic Acid Derivatives in Microorganisms

The synthesis of nona-2,4-dienoic acid and related dienoyl compounds is notably observed in certain bacteria and fungi, where they often act as precursors to more complex molecules, particularly macrolide antibiotics.

Several branched-chain fatty acids, which are derivatives of nona-2,4-dienoic acid, have been successfully isolated from mutant strains of the bacterium Streptomyces fradiae. nih.gov These mutants, which are specifically blocked in the biosynthesis of the macrolide antibiotic tylosin (B1662201), accumulate these precursor molecules. nih.gov The compounds were not found in the wild-type strain or in mutants with blocks further down the biosynthetic pathway, indicating their role as early-stage intermediates. nih.gov

Key isolated compounds from these S. fradiae mutants include:

7-hydroxy-4,6-dimethylnona-2,4-dienoic acid

Its epimer, 7-epi-7-hydroxy-4,6-dimethylnona-2,4-dienoic acid

7-keto-4,6-dimethylnona-2,4-dienoic acid nih.gov

These findings represent the first isolation of putative precursors of the tylosin lactone ring from the producing organism. nih.gov

Table 1: Branched-Chain Fatty Acids Isolated from Streptomyces fradiae Mutants

| Compound Name | Chemical Formula | Key Structural Features |

| 7-hydroxy-4,6-dimethylnona-2,4-dienoic acid | C₁₁H₁₈O₃ | A nine-carbon chain with a carboxylic acid group, two double bonds at positions 2 and 4, methyl groups at positions 4 and 6, and a hydroxyl group at position 7. nih.gov |

| 7-keto-4,6-dimethylnona-2,4-dienoic acid | C₁₁H₁₆O₃ | Similar to the above, but with a keto group instead of a hydroxyl group at position 7. nih.gov |

Macrolide antibiotics are a large family of compounds characterized by a macrocyclic lactone ring, to which sugar moieties are attached. nih.gov The biosynthesis of these complex structures often involves fatty acid-like precursors. In the case of tylosin, a macrolide produced by Streptomyces fradiae, branched-chain derivatives of nona-2,4-dienoic acid are considered putative precursors for its 16-membered lactone ring, known as tylactone (B1246279). nih.govasm.org

The biosynthesis of the tylosin lactone is managed by a large set of polyketide synthase (PKS) genes. jmb.or.kr These enzymes utilize short-chain carboxylic acid units, such as acetyl-CoA and propionyl-CoA, as building blocks. mdpi.com The structures of the isolated dimethylnona-2,4-dienoic acids are consistent with predicted intermediates in the assembly of the tylactone ring. nih.gov The synthesis of these compounds, much like tylosin itself, is inhibited by cerulenin, an inhibitor of fatty acid and polyketide biosynthesis. nih.gov While these isolated dienoic acids were not directly incorporated into tylosin in feeding experiments with intact cells, their accumulation in blocked mutants strongly supports their role as precursors that are normally processed by subsequent enzymes in the pathway. nih.gov

The formation of branched-chain fatty acids in bacteria is a well-established process that provides essential components for cell membranes. nih.gov This process often starts with branched-chain alpha-keto acids derived from amino acids like valine, leucine, and isoleucine. nih.govfrontiersin.org These primers are then elongated in a manner similar to straight-chain fatty acid synthesis. nih.gov

In the context of polyketide synthesis, such as that for tylosin, the diversity of starter and extender units allows for the creation of complex branched structures. The biosynthesis of compounds like 7-hydroxy-4,6-dimethylnona-2,4-dienoic acid is a result of the specific action of the PKS enzymes in S. fradiae. nih.gov These enzymes select and combine specific precursor molecules (e.g., propionyl-CoA and methylmalonyl-CoA) in a programmed sequence to build the carbon backbone. mdpi.com The presence of methyl branches in the isolated dienoic acids is a direct consequence of the incorporation of methylmalonyl-CoA extender units by the PKS modules. nih.govmdpi.com The diene functionality arises from dehydration steps that occur during the elongation process on the PKS assembly line.

Catabolic Pathways Involving Nona-2,4-dienoic Acid Intermediates

While some microorganisms synthesize dienoic acids as building blocks, others utilize them as intermediates in the breakdown of more complex molecules, particularly aromatic compounds.

Bacteria have evolved a wide array of catabolic pathways to degrade aromatic compounds, which are common in the environment, often as pollutants from industrial processes or from the breakdown of plant lignin. nih.govnih.gov These pathways typically converge on a few central intermediates, which are then funneled into the cell's primary metabolism.

Escherichia coli is capable of using several aromatic acids as its sole source of carbon and energy. nih.govasm.org The catabolism of 3-phenylpropionic acid in E. coli K-12 involves a multi-step pathway that ultimately breaks down the aromatic ring. sigmaaldrich.com The initial steps involve converting 3-phenylpropionic acid into 3-(2,3-dihydroxyphenyl)propionic acid. nih.govasm.org

Following the hydroxylation of the aromatic ring, a meta-cleavage event occurs, opening the ring and generating aliphatic intermediates. nih.gov This process leads to the formation of 2-hydroxy-penta-2,4-dienoic acid (HPDA). nih.gov This dienoic acid is then hydrated by the enzyme MhpD hydratase to form 4-hydroxy-2-ketopentanoic acid (HKP). nih.gov Subsequently, the MhpE aldolase (B8822740) cleaves HKP to yield pyruvate (B1213749) and acetaldehyde, which are readily usable by the cell's central metabolism. nih.gov The genes responsible for this degradation pathway are typically organized in clusters, such as the paa cluster for phenylacetic acid degradation, which includes genes with similarities to those for fatty acid beta-oxidation. nih.gov

Table 2: Key Intermediates in the Catabolism of Phenylpropionic Acid by E. coli

| Intermediate | Enzyme | Product |

| 3-(2,3-dihydroxyphenyl)propionic acid | Ring-cleavage dioxygenase | 2-hydroxy-penta-2,4-dienoic acid (HPDA) nih.govnih.gov |

| 2-hydroxy-penta-2,4-dienoic acid (HPDA) | MhpD hydratase | 4-hydroxy-2-ketopentanoic acid (HKP) nih.gov |

| 4-hydroxy-2-ketopentanoic acid (HKP) | MhpE aldolase | Pyruvate and Acetaldehyde nih.gov |

Steroid Degradation Pathways Featuring Dienoidal Intermediates

Bacteria capable of utilizing steroids as a carbon source employ complex degradation pathways that often generate dienoidal intermediates. nih.govnih.gov Organisms like Comamonas testosteroni degrade testosterone (B1683101) through a pathway that involves the aromatization and subsequent meta-cleavage of the steroid's A-ring. nih.govnih.gov

In the testosterone degradation pathway of Comamonas testosteroni TA441, the meta-cleavage of the A-ring produces 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid. nih.govnih.gov This intermediate is then acted upon by the hydrolase TesD, which cleaves it into two products: 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid and (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. nih.govresearchgate.net The identification of 2-hydroxyhexa-2,4-dienoic acid as a direct product was a significant finding, confirming its role as a key intermediate in the breakdown of the steroid nucleus. nih.gov

Following its formation, 2-hydroxyhexa-2,4-dienoic acid is the substrate for the next enzyme in the pathway, TesE hydratase. nih.govnih.gov TesE catalyzes the hydration of the dienoidal intermediate. nih.gov The direct product of this enzymatic conversion is 4-hydroxy-2-oxohexanoic acid. nih.govnih.gov This product is often isolated in its lactonized form, 2-hydroxy-4-hex-2-enolactone, especially during purification under acidic conditions. nih.govresearchgate.net The 4-hydroxy-2-oxohexanoic acid is then further metabolized by an aldolase, TesG, which cleaves it into pyruvate and propionaldehyde, linking steroid degradation to central metabolism. nih.gov

Actinobacterial MaoC family enoyl-CoA hydratases also play a role in steroid catabolism, specifically in the degradation of the side chain via β-oxidation. researchgate.netnih.gov These enzymes add water across double bonds of CoA esters, demonstrating a distinct but related mechanism for processing steroid structures. researchgate.netnih.gov

Microbial Bioremediation Mechanisms

The metabolic pathways that degrade aromatic compounds like phenylpropionic acid and steroids are fundamental to microbial bioremediation. soton.ac.uknih.gov Microorganisms utilize these enzymatic systems to break down persistent and often toxic environmental pollutants, such as xenobiotics, dioxins, and polycyclic aromatic hydrocarbons (PAHs), into less harmful substances. soton.ac.ukneptjournal.comnih.gov

The capacity of bacteria and fungi to transform these recalcitrant compounds is based on their ability to use them as carbon and energy sources. nih.govresearchgate.net The MhpC hydrolase in the phenylpropionic acid pathway, for instance, is an example of an enzyme that can accept and degrade fragments of complex environmental pollutants like lignin. soton.ac.uk Similarly, the bacterial degradation of steroids demonstrates a natural mechanism for breaking down complex organic molecules. nih.gov Bioremediation strategies leverage this microbial metabolic diversity, using organisms like Pseudomonas, Rhodococcus, and various fungi to clean contaminated soil and water. researchgate.netasm.org The process involves converting hazardous pollutants into non-toxic inorganic compounds, such as carbon dioxide and water, making it an environmentally sustainable and cost-effective technology. nih.gov

Intracellular Transport and Activation Mechanisms

The transport of fatty acids and their analogues, such as dienoidal compounds, into the cell and their subsequent activation are critical prerequisites for metabolism. While specific transporters for nona-2,4-dienoic acid are not detailed, the general mechanisms for long-chain fatty acids (LCFAs) provide a well-established model.

Cellular uptake of LCFAs is a protein-mediated process involving various fatty acid transport proteins (FATPs). nih.gov Once inside the cell, fatty acids must be activated before they can be metabolized. This activation is a two-step process catalyzed by long-chain acyl-CoA synthetases (Acsl), which converts the fatty acid into a fatty acyl-CoA thioester. nih.gov This step is essential for "trapping" the fatty acid within the cell and preparing it for metabolic pathways like β-oxidation. nih.govnih.gov

For fatty acids destined for mitochondrial β-oxidation, a specialized transport system is required to cross the inner mitochondrial membrane, which is impermeable to fatty acyl-CoA. utah.edu The fatty acyl group is transferred from CoA to carnitine by carnitine acyltransferase I (CAT-I). utah.edu The resulting fatty acylcarnitine is then transported across the inner membrane by a translocase. utah.edumdpi.com Inside the mitochondrial matrix, carnitine acyltransferase II (CAT-II) reverses the process, regenerating the fatty acyl-CoA, which can then enter the β-oxidation spiral. utah.edu This tightly regulated transport and activation mechanism ensures that fatty acids are efficiently directed to the appropriate metabolic fate. utah.edu

Formation of Acyl-CoA and Acylcarnitine Derivatives

The entry of nona-2,4-dienoic acid into cellular metabolic pathways necessitates its activation to a high-energy thioester derivative, nona-2,4-dienoyl-CoA. This activation is a prerequisite for most metabolic fates of fatty acids.

Acyl-CoA Synthesis:

The activation of fatty acids is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or fatty acid:CoA ligases (FACLs), in an ATP-dependent reaction. nih.gov These enzymes are found in various subcellular locations, including the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomes. youtube.com Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with chain lengths of 12 to 20 carbons, while other ACS family members handle shorter or longer chains. nih.gov

Given that nona-2,4-dienoic acid is a medium-chain fatty acid, its activation is likely carried out by a medium-chain acyl-CoA synthetase or a long-chain acyl-CoA synthetase with broad substrate specificity. The reaction proceeds in two steps: first, the fatty acid reacts with ATP to form a fatty acyl-adenylate intermediate and pyrophosphate. Subsequently, the acyl group is transferred to coenzyme A (CoA), releasing AMP and forming the fatty acyl-CoA thioester. nih.gov While direct studies on nona-2,4-dienoic acid are limited, the general mechanism is well-established for a wide range of fatty acids.

Acylcarnitine Formation:

Once activated to its acyl-CoA form, nona-2,4-dienoyl-CoA must be transported into the mitochondrial matrix for β-oxidation. The inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules. The carnitine shuttle system facilitates this transport. This system involves a family of enzymes known as carnitine acyltransferases.

Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming an acylcarnitine ester and releasing free CoA. Nona-2,4-dienoylcarnitine would then be translocated across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the reaction, transferring the acyl group from carnitine back to CoA, thus regenerating nona-2,4-dienoyl-CoA inside the mitochondria, where it can enter the β-oxidation pathway.

The existence of dienoylcarnitines has been confirmed in metabolic disorders. For instance, in a deficiency of 2,4-dienoyl-CoA reductase, an enzyme in the β-oxidation of polyunsaturated fatty acids, 2-trans,4-cis-decadienoylcarnitine (B1145707) has been identified in patients. This provides strong evidence that dienoyl-CoA esters are indeed substrates for the carnitine acyltransferase system.

| Compound Name | Molecular Formula | Function/Role |

| Nona-2,4-dienoic acid | C₉H₁₄O₂ | The initial substrate fatty acid. |

| Nona-2,4-dienoyl-CoA | C₃₀H₄₈N₇O₁₇P₃S | The activated form of nona-2,4-dienoic acid, ready for metabolic processes. |

| Nona-2,4-dienoylcarnitine | C₁₆H₂₇NO₄ | The derivative formed for transport across the inner mitochondrial membrane. |

| Coenzyme A (CoA) | C₂₁H₃₆N₇O₁₆P₃S | A cofactor essential for the activation of fatty acids. |

| Carnitine | C₇H₁₅NO₃ | A molecule that shuttles acyl groups into the mitochondria. |

| Adenosine triphosphate (ATP) | C₁₀H₁₆N₅O₁₃P₃ | The primary energy currency of the cell, used to drive the activation of fatty acids. |

Role of Long-Chain Fatty Acid Transport Proteins and Ligases

The uptake of long-chain fatty acids across the plasma membrane is a protein-mediated process involving a family of solute carrier proteins known as fatty acid transport proteins (FATPs), or SLC27A family. wikipedia.org There are six known members of this family in humans (FATP1-6). wikipedia.org These proteins are expressed in a tissue-specific manner in organs with high fatty acid metabolism, such as the heart, skeletal muscle, adipose tissue, and liver. physiology.org

FATPs are bifunctional proteins that not only facilitate the transport of fatty acids across the cell membrane but also possess intrinsic acyl-CoA synthetase activity. nih.gov This dual function is thought to trap the incoming fatty acid inside the cell by immediately converting it to its CoA ester, thereby maintaining a favorable concentration gradient for further fatty acid uptake.

While named for their role with long-chain fatty acids, some FATPs exhibit broad substrate specificity. For example, FATP2 is also known as a very long-chain acyl-CoA synthetase (VLACS) and is involved in the metabolism of both long-chain and very-long-chain fatty acids. nih.gov FATP4, highly expressed in the small intestine, is crucial for the absorption of dietary fats and shows activity towards a range of fatty acids. nih.govnih.gov Given the promiscuity of some of these transporters and ligases, it is plausible that one or more FATP isoforms are involved in the cellular uptake and activation of nona-2,4-dienoic acid, even though it is technically a medium-chain fatty acid. The exact FATP isoform responsible would likely depend on the tissue in which the metabolism is occurring.

The ligase activity of these proteins, as with other acyl-CoA synthetases, is critical for "vectorial acylation," a process that couples transport and activation to ensure the efficient cellular uptake and retention of fatty acids for subsequent metabolic processes.

| Protein/Enzyme Family | Function | Substrate Examples |

| Acyl-CoA Synthetases (ACS) | Catalyze the activation of fatty acids to their CoA esters. | Palmitic acid, Oleic acid, Lignoceric acid nih.govnih.gov |

| Carnitine Acyltransferases (e.g., CPT1, CPT2) | Mediate the transfer of acyl groups between CoA and carnitine for mitochondrial transport. | Palmitoyl-CoA, other long-chain acyl-CoAs nih.gov |

| Fatty Acid Transport Proteins (FATP/SLC27A) | Facilitate the transport of fatty acids across the plasma membrane and possess acyl-CoA synthetase activity. | Palmitic acid, Oleic acid, Lignoceric acid, other long and very-long-chain fatty acids nih.govnih.gov |

Mechanistic Enzymology of Nona 2,4 Dienoic Acid Transformations

Catalytic Mechanisms of Dienol Hydrolases (e.g., MhpC, BphD)

Dienol hydrolases such as 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid 5,6-hydrolase (MhpC) from Escherichia coli and BphD from Burkholderia xenovorans are key enzymes in the phenylpropionate and biphenyl (B1667301) catabolic pathways, respectively. nih.govsoton.ac.uk They catalyze the hydrolytic cleavage of a C-C bond in their respective dienolate substrates. These enzymes belong to the α/β-hydrolase superfamily, which is characterized by a conserved catalytic triad (B1167595), typically composed of Ser-His-Asp. nih.govsoton.ac.uk While many enzymes in this superfamily operate via a covalent acyl-enzyme intermediate formed by the catalytic serine, detailed mechanistic studies on MhpC and BphD have revealed a different pathway.

Initial hypotheses for the mechanism of C-C hydrolases suggested a pathway analogous to serine proteases, involving nucleophilic attack by the active site serine to form an acyl-enzyme intermediate. However, significant experimental evidence contradicts this model for enzymes like MhpC. Attempts to trap a putative acyl-enzyme intermediate using a ¹⁴C-labeled substrate with MhpC were unsuccessful, with less than 1% of the expected covalent intermediate being formed—a level attributable to non-enzymatic processes. nih.gov

Isotope Labeling Studies: When the hydrolysis reaction catalyzed by MhpC was carried out in H₂¹⁸O, a 5-6% incorporation of two ¹⁸O atoms into the succinic acid product was observed. This double incorporation is consistent with the reversible formation of a gem-diol intermediate from the substrate's ketone group, which can then exchange both oxygen atoms with the solvent. nih.gov Further experiments using a non-hydrolyzable substrate analog also showed a time-dependent, enzyme-catalyzed incorporation of ¹⁸O from the solvent into the carbonyl group, reinforcing the concept of water attack at this position. nih.gov

NMR Spectroscopy: While not performed on nona-2,4-dienoic acid itself, studies on the related enzyme BphD using a ¹³C-labeled aryl-containing substrate provided direct observation of the proposed intermediate. Experiments with catalytically impaired mutants (H265A or S112A) allowed the accumulation of an intermediate species, which produced a distinct signal at 128 ppm in the ¹³C NMR spectrum. This chemical shift aligns well with predictions for a gem-diol structure and is significantly different from the shift expected for an acyl-enzyme intermediate (approx. 170-175 ppm).

The formation of a gem-diol intermediate is a direct consequence of the nucleophilic attack of a water molecule on the substrate's ketone carbonyl carbon. The evidence against a covalent acyl-enzyme intermediate and for the gem-diol species strongly favors a mechanism where the enzyme facilitates a general base-catalyzed attack of water . nih.gov

In this mechanism, a basic residue within the enzyme's active site, likely the histidine of the catalytic triad, activates a water molecule by abstracting a proton. This generates a highly nucleophilic hydroxide (B78521) ion, which then attacks the electrophilic carbon of the substrate's C6-keto group. This hydration step forms the tetrahedral gem-diol intermediate. The subsequent C-C bond cleavage is then facilitated by the rearrangement of this intermediate, leading to the final products. This mechanism circumvents the need for the active site serine to act as a nucleophile, suggesting it may play an alternative role, such as stabilizing the intermediate or participating in proton relay networks. nih.gov

Structure-Function Relationships of Enzymes Involved in Dienoic Acid Metabolism

The catalytic efficiency and substrate specificity of dienol hydrolases are dictated by their three-dimensional structure. X-ray crystallography has provided significant insights into the structure-function relationships of MhpC. soton.ac.uk

The crystal structure of MhpC from E. coli confirms that it belongs to the α/β-hydrolase fold family. It forms a dimer in solution and possesses a canonical Ser110-Asp235-His263 catalytic triad at the heart of its active site. soton.ac.uk While this triad is structurally homologous to that of other hydrolases, its function in MhpC is adapted for C-C bond cleavage via a gem-diol intermediate rather than ester hydrolysis via an acyl-enzyme.

Structural studies of MhpC complexed with various substrate and product analogs have identified key residues involved in substrate binding and catalysis: soton.ac.uk

The active site is a cavity where the substrate is positioned for catalysis.

The binding of analogs like azelaic acid and laevulinic acid has helped map the interactions within this cavity.

A structure with the analog 2,6-diketo-nona-1,9-dioic acid (DKNDA) showed that the compound could form a hemi-ketal adduct with Ser110, suggesting that while a full acyl-enzyme intermediate may not form in the primary mechanism, the serine is positioned to interact directly with the substrate's ketone. soton.ac.uk

Interestingly, structural analysis of the MhpC dimer with some ligands revealed an asymmetry between the two active sites, suggesting a "half-site reactivity" where only one active site is fully functional at a time. soton.ac.uk

This detailed structural information provides a molecular basis for the enzyme's mechanism, explaining how it binds its specific dienol substrate and orchestrates the general base-catalyzed hydrolysis with high stereospecificity.

Kinetic Characterization of Dienoidal Enzyme Substrates and Inhibitors

The kinetic properties of dienol hydrolases define their efficiency and affinity for various substrates and inhibitors. The natural substrate for MhpC is 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid. The enzyme displays high affinity and turnover rate for this molecule.

| Enzyme | Substrate | K_m (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) |

| MhpC (E. coli) | 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid | 2.1 | 36 | 17.1 |

| Dienelactone Hydrolase (S. solfataricus) | trans-dienelactone | - | - | 92.5 |

| This table presents kinetic parameters for MhpC with its natural substrate nih.gov and includes the catalytic efficiency of another dienol hydrolase for comparison. nih.gov |

Substrate inhibition is a phenomenon observed in some enzymes where the reaction rate decreases at very high substrate concentrations. This can occur through the formation of non-productive enzyme-substrate complexes. nih.gov While detailed inhibition studies on MhpC with its natural substrate are specific, the principles of enzyme inhibition provide a framework for understanding how its activity might be modulated. Enzyme inhibitors can be classified based on their effect on the kinetic parameters K_m_ and V_max_ (or k_cat_).

| Type of Inhibition | Effect on K_m | Effect on V_max_ |

| Competitive | Increases | Unchanged |

| Non-competitive | Unchanged | Decreases |

| Uncompetitive | Decreases | Decreases |

| Mixed | Increases or Decreases | Decreases |

| This table provides a general overview of how different types of inhibitors affect key enzyme kinetic parameters. |

The kinetic characterization of MhpC and related enzymes is crucial for understanding their physiological role and for potential applications in bioremediation, where they can be used to degrade aromatic pollutants. soton.ac.uk

Analytical Chemistry Research on Nona 2,4 Dienoic Acid and Its Metabolites

Elucidation of Molecular Structures via Advanced Spectroscopic Techniques

The precise determination of the molecular structure of nona-2,4-dienoic acid and its metabolites is crucial for understanding their chemical properties and biological significance. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the structure of nona-2,4-dienoic acid and its derivatives.

In the ¹H NMR spectrum of (2E,4E)-nona-2,4-dienoic acid, the protons along the polyene chain exhibit characteristic chemical shifts and coupling constants. The olefinic protons (H2, H3, H4, and H5) resonate in the downfield region, typically between 5.5 and 7.5 ppm, due to the deshielding effect of the conjugated double bonds and the carboxylic acid group. The terminal methyl protons (H9) and the methylene (B1212753) protons (H6, H7, H8) appear in the upfield region.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170 ppm. The sp² hybridized carbons of the conjugated system are found in the 120-150 ppm range, while the sp³ hybridized carbons of the alkyl chain are located in the upfield region.

For instance, in the analysis of related nona-2,7-dienoic acid derivatives, 1D and 2D NMR data were crucial for confirming their planar structures and relative configurations. tandfonline.com

Table 1: Predicted ¹H NMR Data for (2E,4E)-Nona-2,4-dienoic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J in Hz) |

| H2 | 5.8 - 6.0 | d | ~15.0 |

| H3 | 7.2 - 7.4 | dd | ~15.0, ~10.0 |

| H4 | 6.1 - 6.3 | m | |

| H5 | 6.0 - 6.2 | m | |

| H6 | 2.1 - 2.3 | q | ~7.0 |

| H7 | 1.4 - 1.6 | sextet | ~7.0 |

| H8 | 1.2 - 1.4 | sextet | ~7.0 |

| H9 | 0.8 - 1.0 | t | ~7.0 |

| COOH | 11.0 - 12.0 | s |

Table 2: Predicted ¹³C NMR Data for (2E,4E)-Nona-2,4-dienoic Acid

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (COOH) | ~170 |

| C2 | ~120 |

| C3 | ~145 |

| C4 | ~130 |

| C5 | ~140 |

| C6 | ~32 |

| C7 | ~30 |

| C8 | ~22 |

| C9 | ~14 |

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For nona-2,4-dienoic acid, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecule, typically as a deprotonated species [M-H]⁻ in negative ion mode.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of the parent ion and its fragments. This is particularly useful in distinguishing between isobaric compounds.

Tandem mass spectrometry (MS/MS) is employed to further probe the structure of the molecule. In a typical MS/MS experiment, the parent ion of interest is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule. For a compound like nona-2,4-dienoic acid, characteristic fragmentation patterns would involve cleavages along the alkyl chain and loss of small neutral molecules like water and carbon dioxide from the carboxylic acid group.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the isolation and purification of nona-2,4-dienoic acid and its metabolites from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited method for this purpose.

High-Performance Liquid Chromatography (HPLC) for Dienoidal Intermediates

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for compounds like nona-2,4-dienoic acid. In this technique, a nonpolar stationary phase, such as a C18 (ODS) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the separation of nona-2,4-dienoic acid and its less polar metabolites, a gradient elution is typically employed. This involves gradually increasing the proportion of an organic solvent, such as acetonitrile (B52724) or methanol, in the aqueous mobile phase. The addition of a small amount of an acid, like formic acid or acetic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.com

For instance, a method for the separation of nonane-2,4-dione on a Newcrom R1 HPLC column used a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For MS compatibility, phosphoric acid would be replaced with formic acid. sielc.com The direct separation of enantiomers of the related trans-4-hydroxy-2-nonenoic acid has been achieved using a chiral stationary phase, Chiralpak AD-RH. nih.gov

Table 3: Exemplary HPLC Method Parameters for Nona-2,4-dienoic Acid Analysis

| Parameter | Condition |

| Column | C18 (e.g., Spherisorb ODS2), 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 30-100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Challenges in Isolating Unstable Nona-2,4-dienoic Acid Metabolites

The isolation of metabolites of nona-2,4-dienoic acid can be challenging due to their potential instability. The conjugated diene system and the carboxylic acid functional group make the molecule susceptible to various reactions, including oxidation, polymerization, and isomerization.

Metabolites that have undergone hydroxylation or epoxidation along the alkyl chain or at the double bonds can be particularly unstable. These functional groups can increase the reactivity of the molecule, making it prone to degradation during the extraction and purification process.

To overcome these challenges, several strategies can be employed. These include working at low temperatures to minimize thermal degradation, using antioxidants to prevent oxidative damage, and working under inert atmospheres (e.g., nitrogen or argon) to exclude oxygen. Additionally, rapid work-up procedures and the use of efficient and mild purification techniques, such as flash chromatography or preparative HPLC, are crucial for obtaining the metabolites in a pure and stable form. The choice of solvents and pH conditions during extraction and chromatography must also be carefully optimized to prevent acid- or base-catalyzed degradation.

Future Research Directions and Emerging Areas

Discovery of Novel Nona-2,4-dienoic Acid Analogues from Under-Explored Microbial Niches

The vast majority of microbial diversity remains untapped, representing a rich reservoir of novel natural products. Future exploration of under-explored microbial niches, such as marine sediments, extreme environments (e.g., hot springs, hypersaline habitats), and insect-associated microbiomes, holds immense promise for the discovery of new nona-2,4-dienoic acid analogues with unique chemical structures and biological activities.

Genome mining approaches, coupled with advanced cultivation techniques, will be instrumental in identifying and characterizing biosynthetic gene clusters responsible for producing these novel compounds. mdpi.commonash.edu By targeting uncharacterized polyketide synthase (PKS) and fatty acid synthase (FAS) gene clusters in these unique microorganisms, researchers can uncover a wealth of previously unknown dienoic acids. nih.govnih.gov

A summary of potential underexplored microbial niches and the rationale for their exploration is presented in the table below.

| Under-Explored Microbial Niche | Rationale for Exploration | Potential for Novel Analogues |

| Marine Sediments | High microbial diversity and unique chemical environments. | Discovery of halogenated or uniquely functionalized dienoic acids. |

| Extreme Environments | Microorganisms adapted to extreme conditions often produce unique secondary metabolites for survival. | Identification of thermostable or salt-tolerant enzymes and novel bioactive compounds. |

| Insect-Associated Microbiomes | Symbiotic microbes in insects are known to produce a variety of bioactive compounds for defense and communication. | Isolation of analogues with potent antimicrobial or insecticidal properties. |

| Plant Endophytes | Microorganisms living within plant tissues can produce compounds that mimic or complement the host's chemistry. | Discovery of dienoic acids with herbicidal or plant-growth-promoting activities. |

Elucidation of Uncharacterized Enzymatic Machinery in Dienoidal Biosynthesis and Catabolism

A deeper understanding of the enzymatic machinery involved in the biosynthesis and degradation of nona-2,4-dienoic acid is crucial for its biotechnological exploitation. While the general principles of fatty acid and polyketide biosynthesis are established, the specific enzymes that govern the formation of the conjugated diene system in nona-2,4-dienoic acid and its analogues are not fully characterized. byjus.comnih.gov

Future research will likely focus on:

Characterization of Novel Desaturases and Dehydratases: Identifying and characterizing the specific desaturases and dehydratases responsible for introducing the conjugated double bonds in the fatty acid chain will be a key area of investigation. nih.gov

Understanding Stereoselectivity: Elucidating the mechanisms by which enzymes control the stereochemistry (E,E, E,Z, etc.) of the diene system is essential for producing specific isomers with desired biological activities.

Investigating Catabolic Pathways: The microbial degradation of unsaturated fatty acids involves a series of enzymatic steps. researchgate.netnih.gov A thorough understanding of the enzymes and pathways involved in the catabolism of nona-2,4-dienoic acid will be critical for applications in bioremediation and for engineering microbes that can utilize it as a carbon source. wikipedia.orgresearchgate.net

Development of Advanced Analytical Techniques for In Situ Monitoring of Dienoic Acid Transformations

The ability to monitor the production and transformation of nona-2,4-dienoic acid in real-time and within its native biological context is a significant analytical challenge. The development of advanced analytical techniques for in situ monitoring will provide invaluable insights into the dynamics of its biosynthesis and catabolism.

Emerging techniques that are expected to play a pivotal role include:

Mass Spectrometry-Based Approaches: Techniques like secondary electrospray ionization-high resolution mass spectrometry (SESI-HRMS) can enable the non-invasive, real-time monitoring of volatile and semi-volatile metabolites in microbial cultures. nih.govresearchgate.net

Raman Microspectroscopy: This technique can provide spatially resolved chemical information within living cells without the need for labeling, allowing for the visualization of lipid accumulation and transformation.

Genetically Encoded Biosensors: The development of RNA-based or protein-based biosensors that can detect and report the intracellular concentration of nona-2,4-dienoic acid or its precursors would offer a powerful tool for high-throughput screening and dynamic monitoring of metabolic fluxes. nih.gov

Computational Chemistry and Modeling of Nona-2,4-dienoic Acid Reactivity and Enzyme-Substrate Interactions

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in understanding and engineering biological systems. nih.gov In the context of nona-2,4-dienoic acid, these approaches can provide detailed insights into its chemical reactivity and its interactions with biosynthetic and catabolic enzymes.

Future computational studies will likely focus on:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to model the reaction mechanisms of enzymes involved in diene formation, providing a detailed understanding of the transition states and reaction energetics.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of enzymes and the binding of nona-2,4-dienoic acid and its intermediates to the active site, revealing key enzyme-substrate interactions. nih.gov

Protein Engineering and Design: Computational models can guide the rational design of enzymes with improved catalytic efficiency, altered substrate specificity, or enhanced stability for the production of novel dienoic acid derivatives. researchgate.netnih.govproquest.com

Bioengineering Approaches for Enhanced Production or Degradation of Nona-2,4-dienoic Acid and its Derivatives

Metabolic engineering and synthetic biology offer powerful strategies for harnessing microbial cell factories for the overproduction or efficient degradation of nona-2,4-dienoic acid and its derivatives. nih.govnih.govresearchgate.net

Key bioengineering approaches for enhanced production include:

Pathway Engineering in Host Organisms: Introducing and optimizing the biosynthetic pathway for nona-2,4-dienoic acid in well-characterized host organisms like Escherichia coli or Saccharomyces cerevisiae can lead to high-titer production from renewable feedstocks. mdpi.comfrontiersin.orgnih.gov This involves the overexpression of key biosynthetic genes and the knockout of competing metabolic pathways.

CRISPR-Based Genome Editing: Advanced genome editing tools like CRISPR/Cas9 can be used for precise and efficient modification of microbial genomes to enhance the production of desired fatty acids. wur.nl

Dynamic Regulation of Metabolic Fluxes: Implementing dynamic control systems that can sense the cellular state and modulate gene expression accordingly can help to balance metabolic fluxes and improve product yields.

For enhanced degradation, bioengineering efforts will focus on:

Enrichment and Engineering of Degrading Microorganisms: Isolating and genetically engineering bacteria and fungi that can efficiently degrade nona-2,4-dienoic acid will be crucial for bioremediation applications.

Directed Evolution of Catabolic Enzymes: Using directed evolution techniques to improve the activity and substrate specificity of key catabolic enzymes can enhance the efficiency of microbial degradation pathways.

The table below summarizes some of the key bioengineering strategies and their potential applications.

| Bioengineering Strategy | Application in Nona-2,4-dienoic Acid Research | Potential Outcome |

| Heterologous Expression of Biosynthetic Genes | Production of nona-2,4-dienoic acid in a microbial host. | High-yield, sustainable production of the compound. |

| Metabolic Pathway Optimization | Increasing the flux towards nona-2,4-dienoic acid precursors. | Enhanced product titers and yields. |

| Enzyme Engineering of Catabolic Enzymes | Improving the efficiency of enzymes that break down nona-2,4-dienoic acid. | More effective bioremediation of contaminated sites. |

| Development of Microbial Consortia | Creating a community of microorganisms that work together to produce or degrade the compound. | Robust and efficient bioconversion processes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.